

The Discovery and Bioactivity of 7 α -Hydroxyfrullanolide from *Sphaeranthus indicus*: A Technical Guide

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Compound of Interest

Compound Name: 7 α -Hydroxyfrullanolide

Cat. No.: B1247999

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Introduction

Sphaeranthus indicus Linn., a plant widely distributed in the plains and wetlands of India, Sri Lanka, and Australia, has a long history of use in traditional medicine for a variety of ailments. [1] Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including sesquiterpene lactones, which are a focus of significant research interest due to their potent biological activities. [2][3] Among these, 7 α -Hydroxyfrullanolide, a eudesmanolide sesquiterpene lactone, has emerged as a compound of particular interest, demonstrating significant antimicrobial, anti-inflammatory, and anticancer properties. [4][5] This technical guide provides an in-depth overview of the discovery, experimental protocols for isolation and analysis, and the molecular mechanisms of action of 7 α -Hydroxyfrullanolide.

Isolation and Characterization of 7 α -Hydroxyfrullanolide

7 α -Hydroxyfrullanolide has been successfully isolated from various parts of *Sphaeranthus indicus*, including the aerial parts and flower heads. The general approach involves solvent extraction followed by chromatographic purification.

Experimental Protocols

1. Plant Material Collection and Preparation:

- The whole plant or specific parts (e.g., flower heads) of *Sphaeranthus indicus* are collected, washed, and shade-dried.
- The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

- The powdered plant material is subjected to extraction with a non-polar or moderately polar solvent. Common solvents used include petroleum ether, acetone, or chloroform.
- Extraction can be performed using methods such as maceration (soaking the powder in the solvent for an extended period) or Soxhlet extraction for more exhaustive extraction.

3. Fractionation and Purification:

- The crude extract is concentrated under reduced pressure to yield a semi-solid residue.
- This residue is then subjected to column chromatography over silica gel.
- A gradient elution system with a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is typically employed to separate the different chemical constituents.
- Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a similar profile are pooled.
- The fractions containing 7 α -Hydroxyfrullanolide are further purified by repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

- The chemical structure of the isolated compound is confirmed as 7 α -Hydroxyfrullanolide using various spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight. The molecular weight of 7 α -Hydroxyfrullanolide is 248 g/mol .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR and ^{13}C NMR): To determine the carbon-hydrogen framework of the molecule.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Biological Activities and Mechanisms of Action

7 α -Hydroxyfrullanolide exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

7 α -Hydroxyfrullanolide has demonstrated potent cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Quantitative Data on Anticancer Activity:

Cell Line	Cancer Type	IC50 Value ($\mu\text{g/mL}$) at 72h	Reference
MDA-MB-468	Triple-Negative Breast Cancer	2.97 ± 0.49	
MCF-7	Breast Cancer (ER+)	4.05 ± 0.13	
MDA-MB-231	Triple-Negative Breast Cancer	4.35 ± 0.74	

Mechanism of Anticancer Action:

The anticancer activity of 7 α -Hydroxyfrullanolide is primarily attributed to its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis.

- **G2/M Phase Arrest:** 7 α -Hydroxyfrullanolide treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is achieved through the modulation of key regulatory proteins, including the upregulation of Bub3 and Cyclin B1, and the phosphorylation of Cdk1 (Tyr 15). It also appears to act via a p53-independent pathway involving p21.
- **Apoptosis Induction:** The compound induces apoptosis through both the intrinsic and extrinsic pathways. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Consequently, there is an activation of downstream effector caspases, including cleaved caspase-7, -8, and -9, leading to programmed cell death. Furthermore, it has been shown to upregulate the expression of death receptors DR4 and DR5, key components of the extrinsic apoptotic pathway.
- **Modulation of Survival Pathways:** 7 α -Hydroxyfrullanolide has been observed to suppress cell survival pathways by upregulating the PP2A-A subunit, which in turn can lead to the suppression of p-Akt (Ser 473), FoxO3a, and β -catenin.

Experimental Protocols for Anticancer Activity Assessment:

- **MTT Assay:** To assess the cytotoxic effects of 7 α -Hydroxyfrullanolide on cancer cells and determine the IC₅₀ values.
- **Flow Cytometry:** Used for cell cycle analysis (using propidium iodide staining) and to detect apoptotic cells (using Annexin V-FITC and propidium iodide staining).
- **Western Blotting:** To investigate the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Anti-inflammatory Activity

7 α -Hydroxyfrullanolide has shown significant anti-inflammatory potential in various in vitro and in vivo models.

Quantitative Data on Anti-inflammatory Activity:

Model	Effect	Reference
Human Mononuclear Cells	Dose-dependent inhibition of TNF- α and IL-6 production	
Synovial Cells (Rheumatoid Arthritis patients)	Inhibition of spontaneous TNF- α and IL-6 production	
LPS-induced Endotoxemia in mice	Significant protection against lethality	
Collagen-induced Arthritis in mice	Reduction in articular index, paw thickness, and joint destruction	

Mechanism of Anti-inflammatory Action:

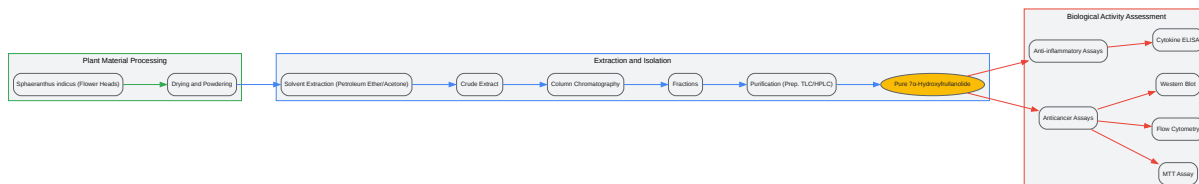
The anti-inflammatory effects of 7 α -Hydroxyfrullanolide are mediated through the inhibition of pro-inflammatory cytokine production and modulation of key inflammatory signaling pathways.

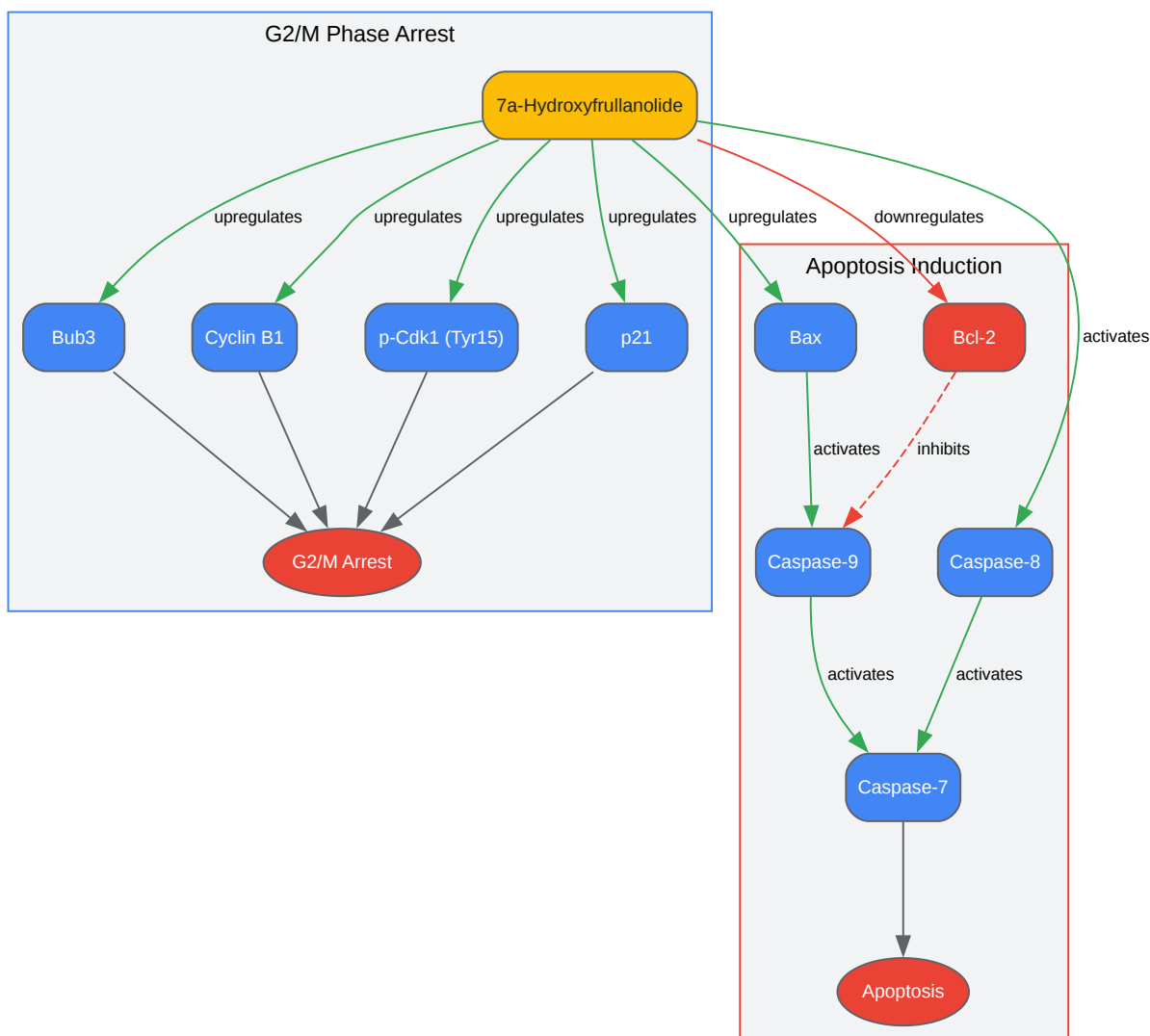
- **Inhibition of Pro-inflammatory Cytokines:** The compound significantly reduces the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).
- **Modulation of NF- κ B and MAPK Pathways:** The anti-inflammatory actions of many natural compounds, including sesquiterpene lactones, are often linked to the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of inflammatory gene expression. While direct evidence for 7 α -Hydroxyfrullanolide is still emerging, its ability to suppress TNF- α and IL-6 strongly suggests an interaction with these pathways.

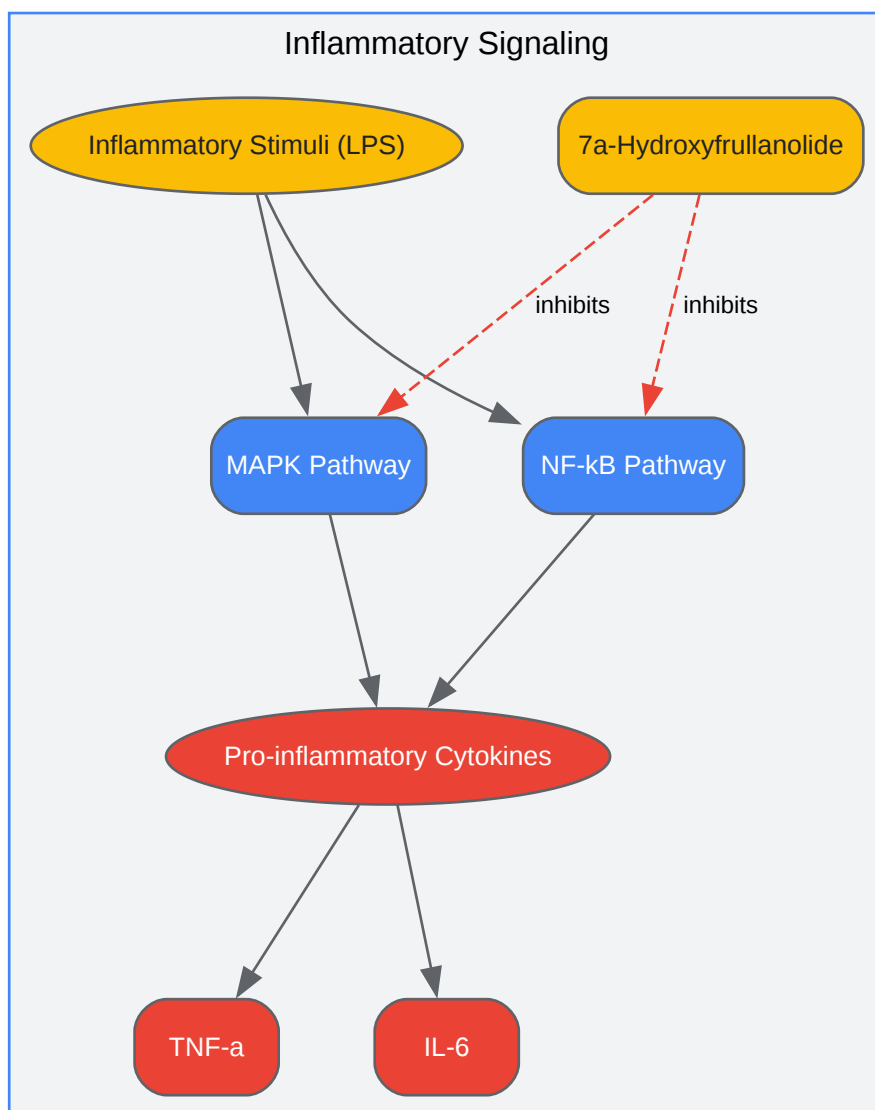
Antimicrobial Activity

Early studies on 7 α -Hydroxyfrullanolide identified its significant antibacterial activity, particularly against Gram-positive bacteria. An antibacterial-activity-directed fractionation of *Sphaeranthus indicus* extract led to its isolation as an active principle.

Visualizations: Signaling Pathways and Experimental Workflows







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